![molecular formula C10H12ClNO4 B2733923 (S)-2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride CAS No. 35149-75-8](/img/structure/B2733923.png)
(S)-2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride
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Description
-(S)-2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride, also known as S-formyl-L-glutamate hydrochloride (SFG-HCl), is an amino acid derivative used in scientific research. It is synthesized from L-glutamate, an amino acid found in proteins, and is used in biochemical and physiological studies. SFG-HCl has a wide range of applications, from molecular biology to drug discovery, and has advantages and limitations for lab experiments.
Scientific Research Applications
Renewable Building Blocks in Polymer Science
Phloretic acid, related to (S)-2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol. This approach enables the development of almost 100% bio-based benzoxazine end-capped molecules, presenting a solvent-free synthesis pathway and showing promise for a wide range of materials science applications due to their thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).
Antimicrobial Activity
The compound's derivatives have been shown to possess antimicrobial activity. Specifically, derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties have demonstrated good antimicrobial activity against bacteria such as Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Chromatography and Structural Relationships
The compound has been studied in the context of paper chromatography to understand the structural relationships of organic acids. This research has helped in classifying organic acids into clear groups based on their functional groups, aiding in the prediction of the number of carboxyl groups and other functionalities in unknown acids (Howe, 1960).
Amino Acid Synthesis and Resolution
Research on the synthesis and resolution of amino acids has highlighted the preparation of (S)-2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid derivatives. These studies contribute to the understanding of amino acids in biological toxins and their chemical synthesis, offering insights into the chemical nature of biologically active compounds (Shimohigashi et al., 1976).
Functional Modification of Polymers
Radiation-induced poly vinyl alcohol/acrylic acid hydrogels have been modified using derivatives of (S)-2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid, among other amine compounds, leading to enhanced thermal stability and antibacterial activity. This modification demonstrates the compound's utility in developing medical application materials (Aly & El-Mohdy, 2015).
properties
IUPAC Name |
(2S)-2-amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4.ClH/c11-8(10(14)15)4-6-1-2-9(13)7(3-6)5-12;/h1-3,5,8,13H,4,11H2,(H,14,15);1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHDCKJFEAPTEX-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)C=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)C=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride | |
CAS RN |
35149-75-8 |
Source
|
Record name | (2S)-2-amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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